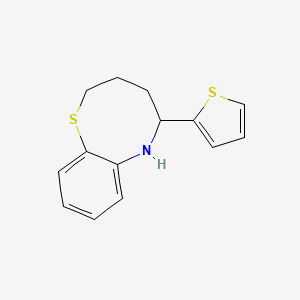
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a thiophene ring fused with a benzothiazocine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine typically involves the condensation of thiophene derivatives with appropriate benzothiazocine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The presence of the thiophene ring allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiazole: A heterocyclic compound with a fused benzene and thiazole ring.
Benzothiazocine: A compound similar to 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine but without the thiophene ring.
Uniqueness
This compound is unique due to the combination of the thiophene and benzothiazocine structures. This fusion imparts distinct chemical properties and biological activities that are not observed in the individual components. The presence of both sulfur and nitrogen atoms enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
87697-01-6 |
|---|---|
Molecular Formula |
C14H15NS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H15NS2/c1-2-7-13-11(5-1)15-12(6-3-9-16-13)14-8-4-10-17-14/h1-2,4-5,7-8,10,12,15H,3,6,9H2 |
InChI Key |
KRRLBVBWEBGMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2=CC=CC=C2SC1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
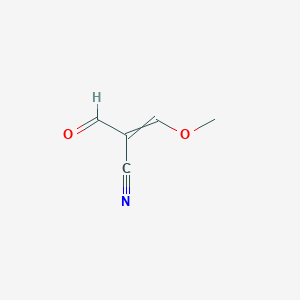
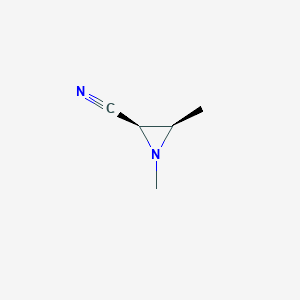
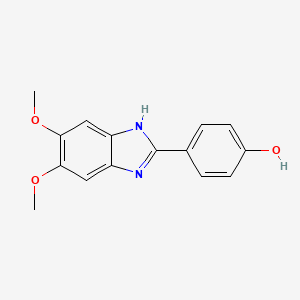
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
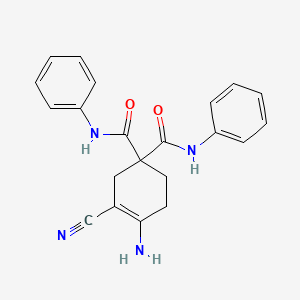
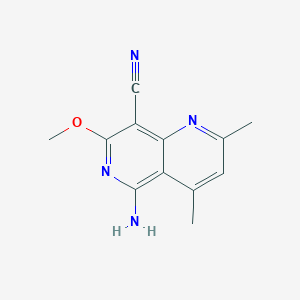
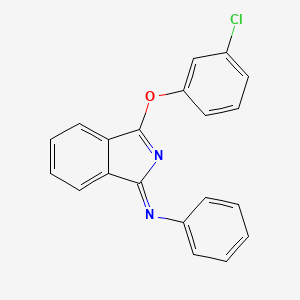
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
